molecular formula C14H22N2O2 B6979340 [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone

[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone

Cat. No.: B6979340
M. Wt: 250.34 g/mol
InChI Key: GAOPNANJFAVKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone: is a complex organic compound that features a piperidine ring substituted with a hydroxypropan-2-yl group and a methanone group linked to a methylpyrrole ring

Properties

IUPAC Name

[4-(1-hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(10-17)12-5-8-16(9-6-12)14(18)13-4-3-7-15(13)2/h3-4,7,11-12,17H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPNANJFAVKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCN(CC1)C(=O)C2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Substitution with Hydroxypropan-2-yl Group: The piperidine ring is then functionalized with a hydroxypropan-2-yl group using reagents such as propylene oxide under basic conditions.

    Attachment of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Formation of the Methylpyrrole Ring: The final step involves the formation of the methylpyrrole ring through a condensation reaction with a suitable pyrrole precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropan-2-yl group can undergo oxidation to form a ketone.

    Reduction: The methanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : It is studied for its potential biological activity, including interactions with enzymes and receptors. Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry : It is used in the synthesis of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include binding to enzyme active sites, modulating receptor activity, or interfering with cellular signaling pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [4-(1-Hydroxypropan-2-yl)piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone: shares structural similarities with other piperidine and pyrrole derivatives.

    Unique Features: The presence of both a hydroxypropan-2-yl group and a methanone group linked to a methylpyrrole ring makes it unique compared to other compounds with only one of these functional groups.

List of Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyrrole derivatives: Compounds with similar pyrrole ring structures.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.